molecular formula C15H24N2O2 B2591579 N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2201990-64-7

N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2591579
CAS No.: 2201990-64-7
M. Wt: 264.369
InChI Key: ZGLJZLZNGMGHRH-UHFFFAOYSA-N
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Description

N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, an azetidine ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides in the presence of a base.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the azetidine intermediate with a prop-2-enamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or cyclohexyl derivatives.

Scientific Research Applications

N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-Phenylazetidin-1-yl)-3-oxopropyl]prop-2-enamide: Similar structure with a phenyl group instead of a cyclohexyl group.

    N-[3-(3-Methylazetidin-1-yl)-3-oxopropyl]prop-2-enamide: Similar structure with a methyl group instead of a cyclohexyl group.

    N-[3-(3-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide: Similar structure with a benzyl group instead of a cyclohexyl group.

Uniqueness

N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-[3-(3-cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-14(18)16-9-8-15(19)17-10-13(11-17)12-6-4-3-5-7-12/h2,12-13H,1,3-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJZLZNGMGHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CC(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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